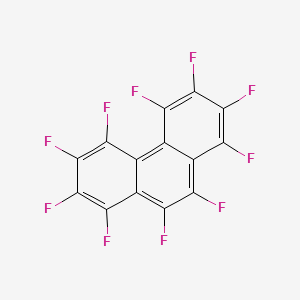

Phenanthrene, decafluoro-

Description

Contextualization of Perfluorinated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Perfluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of compounds derived from polycyclic aromatic hydrocarbons (PAHs) where all hydrogen atoms have been replaced by fluorine atoms. ontosight.ai This substitution dramatically alters their physical and chemical properties, leading to increased stability, high electron affinity, and unique intermolecular interactions. ontosight.aiacs.org In contemporary chemical research, F-PAHs have garnered significant attention for their potential applications in various fields, including organic electronics and materials science. ontosight.aioup.com The study of F-PAHs provides fundamental insights into the effects of fluorination on the electronic structure, aromaticity, and solid-state packing of π-conjugated systems. oup.comresearchgate.net

Significance of Phenanthrene (B1679779), decafluoro- as a Model Perfluoroaromatic System

Phenanthrene, decafluoro- (perfluorophenanthrene), with the chemical formula C₁₄F₁₀, serves as a crucial model system for understanding the properties of F-PAHs. ontosight.aiacs.org Its bent, zigzag arrangement of three fused benzene (B151609) rings offers a different isomeric structure compared to its linear counterpart, perfluoroanthracene, allowing for comparative studies on the influence of molecular shape on the properties of perfluorinated systems. acs.orgresearchgate.net Research on decafluorophenanthrene provides valuable data on how extensive fluorination impacts the electronic, structural, and reactive characteristics of a well-defined polycyclic aromatic framework. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

1580-20-7 |

|---|---|

Molecular Formula |

C14F10 |

Molecular Weight |

358.13 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decafluorophenanthrene |

InChI |

InChI=1S/C14F10/c15-5-1-2-4(10(20)14(24)12(22)6(2)16)8(18)7(17)3(1)9(19)13(23)11(5)21 |

InChI Key |

BTRWUZQEZSPCPS-UHFFFAOYSA-N |

SMILES |

C12=C3C(=C(C(=C1C(=C(C(=C2F)F)F)F)F)F)C(=C(C(=C3F)F)F)F |

Canonical SMILES |

C12=C3C(=C(C(=C1C(=C(C(=C2F)F)F)F)F)F)C(=C(C(=C3F)F)F)F |

Appearance |

Solid powder |

Other CAS No. |

1580-20-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decafluorophenanthrene; Phenanthrene,decafluoro-(7CI,8CI,9CI); Perfluorophenanthrene; D2803; Perfluorphenanthren; Phenanthrene,1,2,3,4,5,6,7,8,9,10-decafluoro; Decafluorphenanthren; Phenanthrene, decafluoro-. |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Phenanthrene, Decafluoro

Defluorination Pathways for Perfluoroperhydrophenanthrene (B36375) Precursors

The synthesis of decafluorophenanthrene can be achieved by the aromatization of its saturated precursor, perfluoroperhydrophenanthrene. This transformation involves the controlled removal of fluorine atoms to introduce unsaturation, ultimately leading to the stable aromatic system.

Catalytic Defluorination Mechanisms (e.g., over Di-Iron Trioxide)

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage a significant challenge. nih.gov Catalytic systems are often employed to facilitate this process under manageable conditions. While direct catalytic defluorination of perfluoroperhydrophenanthrene using di-iron trioxide (Fe₂O₃) is a specific application, the principles can be understood from related systems. For instance, heterogeneous catalytic systems involving iron, such as Fe-Al₂O₃, have been shown to be effective for the defluorination of perfluorinated compounds. gdut.edu.cn In these systems, variable valence iron and functional groups on the catalyst surface serve as crucial reaction sites. gdut.edu.cn

A well-studied analogous system employs a μ-nitrido diiron phthalocyanine (B1677752) complex, which efficiently catalyzes the defluorination of various perfluorinated aromatics under oxidative conditions. nih.gov The mechanism proceeds through the formation of a high-valent diiron phthalocyanine radical cation complex. nih.gov This highly reactive intermediate facilitates the cleavage of C-F bonds. nih.gov The defluorination of saturated perfluorocarbons like perfluorodecalin (B110024) is thought to be initiated by the transfer of an electron to the antibonding (σ*) orbital of a tertiary C-F bond, forming a radical anion which then fragments. researchgate.net This "Achilles heel" of perfluorocarbons, the tertiary C-F bond, makes them susceptible to reductive defluorination. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield of decafluorophenanthrene and minimizing side products. Key parameters include temperature, pressure, catalyst composition, and the choice of oxidant or reductant. For the μ-nitrido diiron phthalocyanine catalyzed system, the reaction proceeds under remarkably mild conditions using hydrogen peroxide as the oxidant at near-ambient temperatures. nih.gov Immobilizing the catalyst on a support material, such as carbon, can significantly increase catalytic activity, achieving high turnover numbers. nih.gov

Further optimization can be expected from the careful selection of chemicals, the use of specific heterogeneous materials, and control over energy input. acs.org Factors such as the availability of electron donors and oxygen levels are known to critically influence the efficiency of defluorination processes. researchgate.net

Table 1: Research Findings on Catalytic Defluorination of Perfluorinated Compounds

| Catalyst System | Substrate Examples | Oxidant/Conditions | Key Findings | Citations |

|---|---|---|---|---|

| μ-nitrido diiron phthalocyanine | C₆F₆, C₆F₅CF₃, C₆F₅CN | H₂O₂, near-ambient temp. | Proceeds via a high-valent radical cation; high conversion and turnover numbers. | nih.gov |

| Fe-Al₂O₃/O₃ | Perfluorooctanoic acid (PFOA) | Ozone (O₃) | Variable valence Fe and surface functional groups act as reaction sites. | gdut.edu.cn |

| Reductive Systems | Perfluorodecalin | Electron donor | Initiated by electron transfer to tertiary C-F σ* orbital, forming a radical anion. | researchgate.net |

Direct Fluorination Approaches to Perfluoroaromatic Systems

An alternative synthetic strategy involves the direct fluorination of an existing aromatic hydrocarbon, such as phenanthrene (B1679779), to produce its perfluorinated counterpart. This approach relies on powerful fluorinating agents capable of replacing all carbon-hydrogen bonds with carbon-fluorine bonds.

Application of High-Valency Transition-Metal Fluorides (e.g., Cobalt Trifluoride)

High-valency transition-metal fluorides are potent reagents for the exhaustive fluorination of hydrocarbons. nih.gov Cobalt trifluoride (CoF₃) is a classic and powerful fluorinating agent used for this purpose. smolecule.comoakwoodchemical.com The process typically involves passing the hydrocarbon vapor over a heated bed of CoF₃. nih.govstudylib.net In this reaction, CoF₃ acts as a source of fluorine atoms, converting C-H bonds to C-F bonds while being reduced to cobalt difluoride (CoF₂). nih.gov The CoF₂ can then be regenerated by treatment with elemental fluorine, making the process cyclical. nih.gov

The fluorination is generally carried out in a stirred nickel reactor at elevated temperatures. rsc.org To moderate the high reactivity, the cobalt trifluoride may be mixed with a solid diluent like calcium fluoride (B91410). rsc.org This method is effective for producing perfluoroalkanes and perfluoroaromatics, providing better process control and yields for longer-chain compounds compared to direct fluorination with elemental fluorine. studylib.net

Utilization of Elemental Fluorine and Controlled Vapor-Phase Fluorination

Direct fluorination using elemental fluorine (F₂) is the most fundamental approach but is notoriously difficult to control. studylib.net The high exothermicity of the reaction often leads to fragmentation of the organic molecule, polymerization, and charring. studylib.net Consequently, direct fluorination of aromatics with pure fluorine is rarely employed. studylib.net

To mitigate this extreme reactivity, controlled vapor-phase fluorination techniques have been developed. These methods typically involve diluting the elemental fluorine with an inert gas (like nitrogen) and passing it along with the hydrocarbon vapor over a catalyst. nih.gov A common catalytic setup uses a heat-conductive metal support, such as copper gauze, sometimes coated with other metal fluorides like silver fluoride. nih.govgoogle.com This allows for the controlled introduction of fluorine atoms, and in some cases, can successfully produce perfluorinated cyclic compounds. nih.govgoogle.com Another technique, known as "Jet fluorination," was also developed to better control the high reactivity of fluorine. nih.gov

Table 2: Comparison of Direct Fluorination Methodologies

| Method | Fluorinating Agent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| High-Valency Metal Fluoride | Cobalt Trifluoride (CoF₃) | Vapor phase, 150–450°C | Good process control and yields; regenerable agent. | Requires high temperatures and specialized equipment. | nih.govstudylib.netrsc.org |

| Controlled Vapor-Phase | Elemental Fluorine (F₂) | Diluted with inert gas, catalyst (e.g., AgF on Cu). | Uses the most fundamental fluorine source. | Highly exothermic, difficult to control, risk of fragmentation. | nih.govstudylib.netgoogle.com |

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons

Nucleophilic aromatic substitution (SNAr) is a powerful tool in organofluorine chemistry, particularly for the synthesis and modification of highly fluorinated compounds. core.ac.uk While it involves the substitution of a fluorine atom rather than the initial construction of the perfluoroaromatic core, it is a key strategy for building more complex fluorinated PAHs from perfluorinated building blocks. beilstein-journals.orgmdpi.com

The mechanism proceeds via a two-step addition-elimination process. core.ac.uk The strong inductive electron-withdrawing effect of the fluorine atoms activates the aromatic ring, making it susceptible to attack by a nucleophile. core.ac.uk This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity and resulting in the substituted product. core.ac.uk

This methodology has been used to synthesize a diverse array of complex molecules. For example, microwave-assisted SNAr reactions on non-activated fluoroarenes, including fluorophenanthrenes, have been employed in a "benzene ring extension cycle" to build larger, pinpoint-fluorinated PAHs. nii.ac.jp Similarly, the polymerization of diphenols with perfluorinated linkers like decafluorobiphenyl (B1670000) proceeds via SNAr to create novel fluorine-rich polymers. mdpi.com The success of SNAr reactions is highly dependent on the reaction conditions, including the nature of the nucleophile, the base, the solvent, and the temperature, which can be tuned to achieve regioselective substitution. beilstein-journals.orgmdpi.com

Table 3: Examples of SNAr Reactions in Fluorinated PAH Chemistry

| Electrophile | Nucleophile(s) | Conditions | Product Type | Key Feature | Citations |

|---|---|---|---|---|---|

| Fluorophenanthrenes | Isobutyronitrile | Microwave irradiation | Ring-extended fluorophenanthrene | Microwave assistance enables reaction on non-activated fluoroarenes. | nii.ac.jp |

| N,N'-bis(pentafluorobenzyl)-DPP | Thiols, Phenols | K₂CO₃ or Cs₂CO₃, DMF, room temp. | Functionalized DPP derivatives | Substitution occurs under remarkably mild conditions. | beilstein-journals.org |

| Decafluorobiphenyl (DFB) | Diphenols | K₂CO₃ | Ether-linked perfluorinated polymers | Polymer synthesis via polycondensation reaction. | mdpi.com |

| Polyfluoroarenes | Phenothiazine | Mild base | 10-phenylphenothiazine derivatives | Achieves para-selective substitution. | mdpi.com |

An Article on the Synthetic Chemistry of Decafluorophenanthrene

This article provides a focused overview of specific synthetic methodologies and exploratory routes concerning the polycyclic aromatic hydrocarbon, Phenanthrene, decafluoro-. The content is strictly limited to the chemical synthesis aspects as outlined below.

Reactivity and Chemical Transformations of Phenanthrene, Decafluoro

Nucleophilic Reactivity of the Perfluorophenanthrene Core

The highly electronegative nature of fluorine atoms in decafluorophenanthrene renders the aromatic core susceptible to nucleophilic attack. This reactivity is a key feature of its chemical behavior, allowing for the introduction of various functional groups.

Site-Specific Reactivity towards Nucleophiles (e.g., Sodium Methoxide (B1231860), Dimethylamine)

Studies have shown that the reaction of decafluorophenanthrene with nucleophiles such as sodium methoxide and dimethylamine (B145610) results in the specific replacement of fluorine atoms at the 2 and 7-positions. researchgate.netvdoc.pubscispace.com This site-selectivity has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and by chemical means. researchgate.net For instance, controlled reactions with these nucleophiles lead to the formation of 2-substituted derivatives. vdoc.pub The reaction with sodium methoxide yields 2,7-dimethoxyoctafluorophenanthrene. vdoc.pub

The reaction of decafluorophenanthrene with various nucleophiles and the resulting products are summarized in the table below.

| Nucleophile | Product(s) | Reference(s) |

| Sodium Methoxide | 2,7-dimethoxyoctafluorophenanthrene | vdoc.pub |

| Dimethylamine | 2,7-bis(dimethylamino)octafluorophenanthrene | vdoc.pub |

| Methyl-lithium | 2-methyldecafluorophenanthrene | vdoc.pub |

| Sodium borohydride | 2H-nonafluorophenanthrene | vdoc.pub |

| Potassium benzenethiolate | 2,5-disubstituted derivative | vdoc.pub |

Influence of Electronic Structure on Nucleophilic Attack Orientation

The orientation of nucleophilic attack on the perfluorophenanthrene core is governed by its electronic structure. The high electronegativity of the fluorine atoms creates an electron-deficient aromatic system, making it susceptible to attack by electron-rich species (nucleophiles). nih.govwikipedia.org The positions most favorable for nucleophilic substitution are those with the lowest electron density. In the case of decafluorophenanthrene, theoretical considerations and experimental evidence indicate that the 2 and 7-positions are the most electrophilic, thus directing the incoming nucleophile to these sites. researchgate.netvdoc.pub This is a well-established characteristic of nucleophilic aromatic substitution (SNAr) in polyfluoroarenes. nih.gov

Oxidative Transformations of Phenanthrene (B1679779), decafluoro-

Decafluorophenanthrene can undergo oxidative transformations, leading to the cleavage of the polycyclic aromatic system.

Potassium Permanganate (B83412) Oxidation and Resulting Products (e.g., Polyfluorobiphenyl-2,2′-dicarboxylic Acids)

The oxidation of polyfluorophenanthrenes, including decafluorophenanthrene, with potassium permanganate (KMnO4) leads to the formation of polyfluorobiphenyl-2,2′-dicarboxylic acids. researchgate.net For example, the oxidation of the 2,7-dimethoxy derivative of decafluorophenanthrene yields the corresponding symmetrical biphenyldicarboxylic acid. vdoc.pub Potassium permanganate is a powerful oxidizing agent capable of cleaving carbon-carbon bonds in aromatic systems, particularly under harsh conditions. libretexts.orglibretexts.org The oxidation of alkylbenzenes to benzoic acids is a well-known transformation using this reagent. masterorganicchemistry.com

Reductive Chemistry of Phenanthrene, decafluoro-

The reduction of decafluorophenanthrene offers a pathway to other fluorinated aromatic compounds.

Selective Reduction Methodologies

Selective reduction of decafluorophenanthrene can be achieved using specific reducing agents. For instance, the use of a sodium benzophenone (B1666685) radical anion can reduce perfluorocycloaliphatic compounds to perfluorinated and highly fluorinated aromatic compounds. lookchem.com This method has been applied to the preparation of perfluorophenanthrene from perfluoroperhydrophenanthrene (B36375). lookchem.com The process involves contacting the perfluorocycloalkane with a complex of a Group IA or IIA metal and an organic electron acceptor, such as benzophenone, in a suitable organic solvent like tetrahydrofuran. google.com Another approach involves the controlled reaction with sodium borohydride, which leads to the formation of the 2H-nonafluorophenanthrene derivative. vdoc.pub

Electrochemical Reduction Behavior and C-F Bond Activation

The electrochemical reduction of perfluoroaromatic compounds like decafluorophenanthrene is a key process for initiating carbon-fluorine (C-F) bond activation. This activation is challenging due to the high strength of the C-F bond. rsc.org Electrochemical methods offer a sustainable and controllable approach to achieve this transformation, often under mild conditions compared to traditional chemical reductants. rsc.orgnih.gov The general mechanism involves the transfer of an electron to the perfluoroaromatic molecule to form a radical anion.

The initial step in the electrochemical reduction is the formation of a radical anion. For a perfluoroaromatic compound (ArF), this can be represented as:

ArF + e⁻ → [ArF]•⁻

The stability and subsequent reaction pathway of this radical anion are crucial. In the case of perfluorinated systems, the high electron affinity imparted by the fluorine atoms facilitates this initial reduction. Following its formation, the radical anion can undergo fragmentation, typically involving the cleavage of a C-F bond to release a fluoride (B91410) ion (F⁻) and form an aryl radical.

[ArF]•⁻ → Ar• + F⁻

This C-F bond activation is a critical step, as it generates a reactive aryl radical that can be trapped by proton sources or other reagents to form new bonds. lookchem.com While specific studies detailing the precise reduction potentials and products for decafluorophenanthrene were not found in the search results, the general behavior of perfluoroaromatics suggests a pathway involving sequential reduction and defluorination steps. The selectivity and efficiency of this process are highly dependent on the electrochemical parameters, such as the electrode potential, solvent, and supporting electrolyte. lookchem.com The development of electrochemical C-F bond activation is a significant area of research, aiming to provide greener alternatives to metal-catalyzed processes. rsc.org

Theoretical Frameworks for Predicting and Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the reactivity of molecules, including perfluoroaromatic systems like decafluorophenanthrene. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu In the context of nucleophilic aromatic substitution, a common reaction for perfluoroaromatics, the key interaction is between the HOMO of the nucleophile and the LUMO of the perfluoroaromatic electrophile.

For decafluorophenanthrene, the ten electron-withdrawing fluorine atoms significantly lower the energy of the molecular orbitals, particularly the LUMO. This makes the molecule a potent electron acceptor and highly susceptible to nucleophilic attack. According to FMO theory, a nucleophile will preferentially attack the carbon atom where the LUMO has the largest coefficient, or lobe, as this indicates the most electrophilic site. ucsb.edu

The interaction can be summarized as:

Nucleophile (Nu⁻): The HOMO contains the electron pair to be donated.

Decafluorophenanthrene: The LUMO is the orbital that accepts the electrons from the nucleophile.

The energy gap between the nucleophile's HOMO and the perfluoroaromatic's LUMO is also a critical factor. A smaller energy gap leads to a stronger interaction and a more facile reaction. While precise calculations for decafluorophenanthrene require specialized software, the principles of FMO theory provide a clear qualitative framework for predicting its regioselectivity in reactions.

Table 1: Conceptual Application of FMO Theory to Nucleophilic Attack on Decafluorophenanthrene

| Feature | Description | Implication for Reactivity |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital is significantly lowered by the electron-withdrawing fluorine atoms. | Enhances the electrophilicity of the aromatic system, making it highly reactive towards nucleophiles. |

| LUMO Distribution | The LUMO is not distributed evenly across all carbon atoms of the phenanthrene skeleton. | Nucleophilic attack is predicted to occur at the carbon positions with the largest LUMO coefficients. ucsb.edu |

| HOMO-LUMO Gap | The energy difference between the nucleophile's HOMO and decafluorophenanthrene's LUMO. | A smaller gap facilitates electron transfer and lowers the activation energy for the reaction. |

The regioselectivity of nucleophilic aromatic substitution in perfluoroaromatic compounds can be rationalized by analyzing the stability of the reaction intermediates. researchgate.net In electrophilic aromatic substitution, the intermediate is a carbocation known as a Wheland intermediate or arenium ion. wikipedia.org In nucleophilic aromatic substitution, the analogous intermediate is a resonance-stabilized carbanion called a Meisenheimer complex. researchgate.netwikipedia.org This intermediate is the anionic equivalent of the Wheland intermediate. researchgate.net

When a nucleophile attacks a carbon atom in a perfluoroaromatic ring, it forms a Meisenheimer complex where the negative charge is delocalized across the π-system. The reaction proceeds via the pathway that involves the most stable intermediate, as this corresponds to the lowest activation energy. researchgate.net

For a polycyclic system like decafluorophenanthrene, a nucleophile can attack several non-equivalent positions. To predict the most likely site of substitution, the relative stabilities of the various possible Meisenheimer complexes are compared. researchgate.net Computational models, such as those using density functional theory, can be employed to calculate the energies of these intermediates. researchgate.net The model has been successful in predicting the primary and even secondary sites of substitution for a range of aromatic perfluorocarbons by identifying the Meisenheimer complex with the lowest energy. researchgate.net This approach provides a robust theoretical foundation for understanding the observed regioselectivity in the reactions of complex perfluoroaromatic systems. gla.ac.uk

Intermolecular Interactions and Supramolecular Chemistry Involving Phenanthrene, Decafluoro

Arene-Perfluoroarene Interactions

The interaction between electron-rich arenes and electron-poor perfluoroarenes, such as decafluorophenanthrene, is a cornerstone of its supramolecular behavior. These interactions are driven by a combination of electrostatic and dispersion forces, leading to stable and predictable assemblies.

Electrostatic Complementarity and Quadrupole Moments

The primary driver of arene-perfluoroarene interactions is the electrostatic complementarity between the two ring systems. Aromatic compounds like benzene (B151609) possess a significant quadrupole moment, characterized by an electron-rich π-face and an electron-poor periphery. nih.gov Conversely, perfluoroaromatic compounds, including decafluorophenanthrene, exhibit an inverted quadrupole moment with an electron-deficient π-face and an electron-rich periphery due to the high electronegativity of fluorine atoms. nih.gov This opposition in quadrupole moments creates a favorable electrostatic attraction when the rings are arranged in a face-to-face or offset stacked geometry. nih.gov

Investigation of π-Stacking Phenomena

The electrostatic attraction between arenes and perfluoroarenes manifests as a strong propensity for π-stacking. nih.govrsc.org In the case of decafluorophenanthrene, this stacking can lead to the formation of extended, ordered structures. researchgate.net Unlike the often-repulsive sandwich-style stacking observed between two arenes, the interaction with a perfluoroarene is attractive, favoring parallel-displaced or staggered arrangements that maximize the favorable electrostatic contacts. encyclopedia.pub

The strength of these π-stacking interactions can be substantial, in some cases approaching the energy of weak covalent bonds. wpmucdn.com This can have significant consequences for the bulk properties of the material. wpmucdn.com The process of π-stacking is a complex interplay of electrostatic forces, Pauli repulsion at close distances, and dispersion effects that bring the molecules together. researchgate.net The introduction of fluorine atoms enhances π-stacking energy through both electrostatic and dispersion forces. nih.gov

| Interaction Type | Key Features | Significance |

| Arene-Perfluoroarene | Electrostatic complementarity, inverted quadrupole moments. | Drives strong, directional interactions for self-assembly. |

| π-Stacking | Favorable face-to-face or offset stacking. | Leads to the formation of ordered columnar and layered structures. |

| C-H···F Interactions | Weak hydrogen bonds. | Provide additional stability and directionality to the supramolecular architecture. |

Crystal Engineering and Solid-State Organization

The principles of intermolecular interactions involving decafluorophenanthrene are harnessed in the field of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties by controlling how molecules arrange themselves in a crystal lattice. rsc.orgias.ac.indariobraga.itias.ac.in

Formation of Layered and Columnar Supramolecular Structures

The strong tendency for π-stacking between decafluorophenanthrene and suitable arene partners often leads to the formation of well-defined layered or columnar supramolecular structures. nih.govrsc.orgresearchgate.net In these arrangements, alternating donor (arene) and acceptor (decafluorophenanthrene) molecules stack on top of one another, forming continuous columns. researchgate.net These columns are then organized into layers, which are held together by weaker intermolecular forces.

For instance, co-crystals of decafluorophenanthrene with other aromatic molecules have been shown to form impressive one-dimensional columns with intertwined stacking arrangements. researchgate.net The formation of these ordered assemblies is a direct consequence of the predictable and directional nature of the arene-perfluoroarene interaction. nih.gov The resulting layered structures can exhibit interesting electronic and photophysical properties arising from the close packing and electronic coupling of the constituent molecules. nih.gov

Co-crystallization Strategies for Controlled Architectures

Co-crystallization is a powerful strategy for creating new solid forms with tailored physical properties by combining two or more different molecules into a single crystal lattice. acs.orgrsc.org This technique relies on predictable non-covalent interactions, such as hydrogen or halogen bonds, to guide the self-assembly process. nih.govoup.com In the case of perfluorinated compounds like decafluorophenanthrene, the primary interaction exploited is the arene-perfluoroarene interaction, driven by complementary electrostatics. nih.gov

The design of co-crystals involving decafluorophenanthrene focuses on pairing it with electron-rich aromatic counterparts. The electron-deficient π-system of decafluorophenanthrene can interact favorably with the electron-rich π-systems of other aromatic molecules, leading to stacked structures. nih.govscispace.com By systematically choosing co-formers with specific electronic and steric properties, it is possible to control the resulting crystalline architecture. This strategy has been successfully applied to create ordered columnar structures and other complex assemblies. nih.gov The choice of solvent can also play a critical role in the outcome of co-crystallization, sometimes determining whether a co-crystal forms at all. scispace.com

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming the basis of host-guest chemistry. thno.orgnumberanalytics.com In this paradigm, a larger 'host' molecule contains a cavity that can bind a smaller 'guest' molecule.

Inclusion complexes are a class of host-guest systems where one chemical compound (the 'host') forms a cavity in which a 'guest' compound is located. oatext.comresearchgate.net This encapsulation can alter the physical properties of the guest molecule, such as its solubility and stability. oatext.com Cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are common host molecules for forming inclusion complexes with hydrophobic guests in aqueous solutions. oatext.comnih.govmdpi.com

While the hydrophobic nature of decafluorophenanthrene makes it a potential guest for hosts like cyclodextrins, specific studies detailing the formation and characterization of such inclusion complexes are not extensively documented in the reviewed literature. The principle of host-guest chemistry suggests that a molecule of appropriate size and hydrophobicity, like decafluorophenanthrene, could fit within the cavity of a large host macrocycle. The primary driving forces for such an encapsulation would be hydrophobic interactions and van der Waals forces. oatext.com

Decafluorophenanthrene readily engages in significant intermolecular interactions with electron-rich aromatic systems, a phenomenon driven by electrostatic complementarity. nih.gov Aromatic compounds like benzene possess a negative molecular quadrupole moment, while perfluoroaromatics like hexafluorobenzene (B1203771) and decafluorophenanthrene have a large positive one. scispace.commdpi.com This difference promotes a face-to-face stacking arrangement to maximize the favorable electrostatic interactions. scispace.com

A notable example of this is the co-crystal formed between ferrocene (B1249389) and decafluorophenanthrene . scispace.commdpi.com In the crystal structure, identified by the Cambridge Structural Database code LUZJIB , the ferrocene and decafluorophenanthrene molecules form stacks. mdpi.com Specifically, the structure consists of (Ferrocene⋯Decafluorophenanthrene⋯Decafluorophenanthrene⋯)n repeating units. mdpi.com This columnar arrangement is a direct result of the strong quadrupolar forces between the electron-rich cyclopentadienyl (B1206354) (Cp) rings of ferrocene and the electron-deficient aromatic system of decafluorophenanthrene. scispace.commdpi.com Similar interactions are observed between ferrocene and other perfluorinated aromatics like decafluorobiphenyl (B1670000) and hexafluorobenzene. scispace.commdpi.com

These arene-perfluoroarene interactions are a robust tool in crystal engineering, enabling the construction of highly ordered solid-state architectures. nih.govnih.gov The strength and directionality of these non-covalent bonds allow for the predictable self-assembly of molecules into materials with potentially novel electronic and optical properties. nih.govrsc.org

Spectroscopic and Advanced Characterization of Phenanthrene, Decafluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. researchgate.net ¹⁹F NMR, in particular, provides detailed information about the electronic environment of each fluorine atom within the decafluorophenanthrene framework.

¹⁹F NMR for Fluorine Atom Assignment and Structural Elucidation

The ¹⁹F NMR spectrum of decafluorophenanthrene displays distinct signals for each of its five unique fluorine environments. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. wikipedia.org Electron-donating groups cause an upfield shift (lower ppm values), while electron-withdrawing groups result in a downfield shift (higher ppm values). alfa-chemistry.com This sensitivity allows for precise assignment of each fluorine atom in the molecule.

The chemical shift dispersion in ¹⁹F NMR is significantly larger than in proton NMR, which aids in resolving individual signals even in complex molecules. wikipedia.orghuji.ac.il The interpretation of these spectra is further enhanced by considering through-bond and through-space spin-spin couplings between fluorine atoms, as well as between fluorine and other nuclei like carbon-13. researchgate.nethuji.ac.il For instance, four-bond (⁴JFF) coupling constants are often larger than vicinal (³JFF) couplings, a characteristic feature that can complicate spectral analysis but also provides valuable structural information. researchgate.net Two-dimensional NMR techniques, such as ¹⁹F/¹⁹F COSY and NOESY, are invaluable for unambiguous assignments, with COSY identifying long-range interactions and NOESY revealing vicinal, through-space couplings. researchgate.net

The chemical shifts of fluorine atoms in decafluorophenanthrene are influenced by their position on the aromatic rings. The presence of multiple fluorine atoms leads to complex coupling patterns that, when analyzed, provide a detailed picture of the molecule's connectivity and stereochemistry.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orgnih.gov This method has been instrumental in revealing the molecular and crystal structures of decafluorophenanthrene and its derivatives.

The crystal structure of decafluorophenanthrene reveals a non-planar molecule. The steric hindrance between the fluorine atoms at the 4- and 5-positions forces the phenanthrene (B1679779) backbone to adopt a twisted conformation. This is in contrast to its non-fluorinated counterpart, phenanthrene, which is planar. The degree of this torsion is a key structural parameter. For example, the related decachlorophenanthrene exhibits a pronounced torsional angle of 41.9°. ethernet.edu.et

Studies of co-crystals of decafluorophenanthrene with other aromatic molecules, such as ferrocene (B1249389), have demonstrated the significant role of intermolecular interactions. scispace.com In these structures, there are notable interactions between the electron-rich cyclopentadienyl (B1206354) rings of ferrocene and the electron-deficient perfluoroaromatic system of decafluorophenanthrene, driven by molecular quadrupolar forces. scispace.com These interactions often lead to the formation of infinite stacks of alternating molecules in the crystal lattice. rsc.org

The detailed structural information obtained from X-ray crystallography, including bond lengths, bond angles, and intermolecular distances, is crucial for understanding the physical and chemical properties of these materials and for designing new materials with desired functionalities.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques provide insights into the electronic transitions and photophysical properties of molecules.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. msu.edutechnologynetworks.com The UV-Vis spectrum of decafluorophenanthrene and its derivatives typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net However, for many derivatives, the absorption properties show only marginal dependence on the solvent, indicating that the initial absorption process does not involve a significant charge-transfer component. beilstein-journals.org

Photoluminescence and Emission Properties (e.g., Solvatochromism, Fluorescence)

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light. This includes processes like fluorescence and phosphorescence. The emission properties of decafluorophenanthrene derivatives can be highly sensitive to their environment.

Many derivatives exhibit fluorosolvatochromism, where the emission color changes with the polarity of the solvent. beilstein-journals.org This is often attributed to a charge-shift or charge-transfer process in the excited state. beilstein-journals.org Upon excitation, the molecule can have a significantly different electron distribution compared to its ground state, leading to a red-shifted emission in more polar solvents due to stabilization of the excited state. beilstein-journals.org

For instance, some cationic biaryl derivatives of phenanthrene show a progressive red shift in their emission spectra with increasing solvent polarity. beilstein-journals.org This behavior makes them potentially useful as fluorescent probes for characterizing the polarity of microenvironments. beilstein-journals.org

Electrochemical Characterization Techniques

Electrochemical techniques are employed to study the redox properties of molecules, providing information about their ability to accept or donate electrons. Techniques like cyclic voltammetry can be used to determine the reduction and oxidation potentials of decafluorophenanthrene and its derivatives. frontiersin.org

The highly fluorinated nature of decafluorophenanthrene makes it an electron-deficient system, and thus it is expected to have a relatively high reduction potential. The reduction potential of decafluorophenanthrene has been reported to be -2.40 V. lookchem.com This property is crucial for its potential applications in electronic devices and as an electron acceptor in charge-transfer complexes.

Electrochemical studies can also reveal the stability of the radical anions and cations formed upon reduction and oxidation, respectively. This information is vital for understanding the reactivity and potential degradation pathways of these compounds in electrochemical applications.

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a potent electrochemical method used to study the redox behavior of chemical species. academie-sciences.fr It provides information on the oxidation and reduction processes of a substance by measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth between two set values. academie-sciences.fr

In the study of fluorinated phenanthrene derivatives, cyclic voltammetry experiments are typically conducted in a three-electrode cell. academie-sciences.fracademie-sciences.fr The working electrode is often a platinum microdisk, the reference electrode a saturated calomel (B162337) electrode (SCE), and the counter-electrode a platinum wire. academie-sciences.fr The measurements are carried out under an inert atmosphere, such as argon, in a suitable solvent like dichloromethane (B109758) or 1,2-dichlorobenzene, containing a supporting electrolyte, for instance, tetra-n-butylammonium hexafluorophosphate (B91526) (nBu₄NPF₆) or tetra-n-butylammonium perchlorate, to ensure conductivity. academie-sciences.fracademie-sciences.fr

The resulting cyclic voltammograms for fluorinated phenanthrene derivatives often show irreversible anodic (oxidation) and cathodic (reduction) peaks. academie-sciences.fr This irreversibility suggests that the electron transfer is followed by chemical reactions, leading to species that are not readily converted back to the original compound at the electrode surface within the timescale of the CV experiment. The redox behavior is influenced by the molecular structure, including the presence and position of fluorine atoms and other substituents on the phenanthrene core. These structural modifications can alter the electron density of the π-conjugated system, thereby affecting the ease of oxidation and reduction. researchgate.net

For instance, the introduction of different functional groups to the fluorinated phenanthrene backbone can tune the electronic properties. The investigation of various fluorinated phenanthrene monomers through cyclic voltammetry has been used to assess their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The difference between these energy levels provides the electrochemical band gap (Eg–el), a critical parameter for electronic materials. researchgate.net

The general redox behavior observed for this class of compounds involves the removal of an electron from the HOMO during oxidation and the addition of an electron to the LUMO during reduction. The stability of the resulting radical cation and anion, respectively, influences the reversibility of the redox process.

Determination of Reduction Potentials

The reduction potentials of "Phenanthrene, decafluoro-" and its derivatives are determined from their cyclic voltammograms. academie-sciences.fr The potential at which the reduction peak occurs (the cathodic peak potential, Epc) provides a measure of the ease with which the molecule accepts an electron. Similarly, the oxidation potential (the anodic peak potential, Epa) indicates the ease of electron removal.

For a series of fluorinated phenanthrene derivatives (P1–6), the reduction potentials were determined in dichloromethane with nBu₄NPF₆ as the supporting electrolyte, versus a saturated calomel electrode (SCE). academie-sciences.fr The values obtained are presented in the table below.

| Compound | Oxidation Potential (E_ox) vs SCE (V) | Reduction Potential (E_red) vs SCE (V) |

|---|---|---|

| P1 | 1.42 | -1.67 |

| P2 | 1.48 | -1.60 |

| P3 | 1.46 | -1.59 |

| P4 | 1.55 | -1.63 |

| P5 | 1.28 | -1.75 |

| P6 | 1.64 | -1.67 |

Data sourced from a study on new reactive fluorophenanthrenes. academie-sciences.fr

From these potentials, the HOMO and LUMO energy levels can be estimated using empirical formulas that relate the electrochemical potentials to the energy levels relative to the vacuum level. These calculations are crucial for designing materials with specific electronic properties for use in devices like OLEDs. academie-sciences.fr The onset potentials for oxidation and reduction are often used in these estimations. academie-sciences.fr

The electrochemical band gap can be calculated from the difference between the HOMO and LUMO energy levels. For a series of fluorinated phenanthrene monomers, electrochemical band gaps ranging from 2.34 eV to 2.80 eV have been reported, highlighting how functionalization can tune the electronic structure. researchgate.net

Advanced Applications of Phenanthrene, Decafluoro in Materials Science

Organic Electronics and Optoelectronics

The complete fluorination of the phenanthrene (B1679779) core in decafluoro-phenanthrene dramatically alters its electronic characteristics, making it a promising candidate for various applications in organic electronics and optoelectronics. The high electronegativity of fluorine atoms leads to a significant lowering of the molecule's frontier molecular orbital (HOMO and LUMO) energy levels, which is a key factor in its potential as a semiconductor and in its use in light-emitting devices.

Potential as Semiconductor Materials

The performance of organic semiconductor materials is intrinsically linked to their ability to accept and transport charge carriers. Key parameters that define this capability are the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added).

Theoretical studies employing density functional theory (DFT) have provided valuable insights into the electronic properties of perfluorinated polycyclic aromatic hydrocarbons, including decafluoro-phenanthrene. These studies predict a significant increase in both the ionization potential and electron affinity upon perfluorination compared to their non-fluorinated counterparts. For perfluorophenanthrene, the predicted adiabatic electron affinity is approximately 1.41 eV. nih.gov This high electron affinity suggests that decafluoro-phenanthrene would be an effective electron acceptor, a crucial characteristic for n-type semiconductor materials used in organic electronic devices.

While experimental data on the charge carrier mobility of decafluoro-phenanthrene remains scarce, the inherent properties of perfluorinated aromatic compounds suggest its potential for efficient electron transport. The strong intermolecular interactions and the tendency for ordered packing in the solid state, driven by arene-perfluoroarene interactions, could facilitate the movement of electrons through the material.

Table 1: Theoretical Electronic Properties of Perfluorophenanthrene

| Property | Predicted Value (eV) |

| Adiabatic Electron Affinity | 1.41 nih.gov |

Note: This data is based on theoretical calculations (DZP++ B3LYP level of theory).

Applications in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a revolutionary display and lighting technology that relies on the electroluminescence of organic materials. The efficiency and color purity of OLEDs are highly dependent on the properties of the organic materials used in their emissive layers.

While direct reports on the integration of decafluoro-phenanthrene into OLED devices are limited, its electronic properties make it a compelling candidate for use as an electron-transporting or host material in OLED architectures. The low-lying LUMO level of decafluoro-phenanthrene could facilitate efficient electron injection from the cathode and transport to the emissive layer.

Furthermore, in the context of thermally activated delayed fluorescence (TADF) OLEDs, which are known for their high efficiency, host materials with appropriate electronic properties are crucial. The high triplet energy that is often associated with perfluorinated aromatic compounds could make decafluoro-phenanthrene a suitable host for phosphorescent or TADF emitters, preventing reverse energy transfer and enhancing device performance. Further research into the synthesis of functionalized decafluoro-phenanthrene derivatives and their incorporation into OLED devices is needed to fully realize this potential.

Development of Fluorescent Dyes and Tracers

The unique photophysical properties of fluorinated aromatic compounds have led to their exploration as fluorescent dyes and tracers. The introduction of fluorine atoms can significantly influence the fluorescence quantum yield, lifetime, and sensitivity to the local environment (solvatochromism).

The strong solvatochromic effects often observed in fluorinated aromatic compounds could make decafluoro-phenanthrene a sensitive probe for its local environment. nih.gov Changes in the polarity of the surrounding medium would likely induce shifts in its fluorescence emission spectrum, a property that is highly valuable for chemical sensing and biological imaging applications. The development of synthetic routes to introduce specific functionalities onto the decafluoro-phenanthrene core could further enhance its utility as a tailored fluorescent tracer.

Liquid Crystalline Materials

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The ability of molecules to self-assemble into ordered yet fluid structures is the hallmark of liquid crystallinity. Decafluoro-phenanthrene, with its rigid, disc-like shape and highly fluorinated periphery, is an excellent candidate for the construction of novel liquid crystalline materials.

Induction and Stabilization of Columnar Mesophases

Discotic liquid crystals, which are composed of flat, disc-shaped molecules, can self-assemble into one-dimensional columnar structures. These columnar mesophases are of great interest for their potential applications in organic electronics, such as in field-effect transistors and photovoltaic devices, due to their ability to transport charge along the columnar axis.

The perfluorination of the phenanthrene core in decafluoro-phenanthrene plays a crucial role in promoting the formation and enhancing the stability of columnar mesophases. nih.gov Studies on fluorinated polycyclic aromatic hydrocarbons have demonstrated that the introduction of fluorine atoms can induce or stabilize columnar liquid crystalline phases, often over broad temperature ranges. beilstein-journals.orgnih.gov For instance, fluorinated triphenylene (B110318) derivatives have been shown to exhibit hexagonal columnar liquid crystal phases with high clearing temperatures. beilstein-journals.org

The strong tendency of decafluoro-phenanthrene to form ordered stacks is a direct consequence of the powerful non-covalent interactions between the perfluorinated aromatic cores.

Role of Perfluoroarene-Arene Interactions in Mesomorphism

The driving force behind the self-assembly of decafluoro-phenanthrene-based liquid crystals is the non-covalent interaction between the electron-deficient perfluorinated aromatic rings and electron-rich aromatic rings, known as perfluoroarene-arene (F-H) interactions. beilstein-journals.orgnih.govnih.gov These interactions are a type of π-π stacking that is significantly stronger and more directional than the interactions between non-fluorinated aromatic rings.

The origin of this strong interaction lies in the complementary electrostatic potentials of the arene and perfluoroarene rings. The highly electronegative fluorine atoms in decafluoro-phenanthrene create a significant quadrupole moment with a positive center and a negative periphery. This is the opposite of a typical aromatic hydrocarbon, which has a negative center and a positive periphery. This electrostatic complementarity leads to a strong, face-to-face stacking arrangement. nih.gov

Computational and experimental studies have shown that these perfluoroarene-arene interactions are enthalpically favorable, driven by a combination of electrostatic and dispersion forces. nih.gov This strong and directional interaction is the key to the induction and stabilization of the highly ordered columnar mesophases observed in liquid crystals containing decafluoro-phenanthrene and its derivatives. The ability to tune these interactions by modifying the chemical structure provides a powerful tool for the rational design of new liquid crystalline materials with tailored properties.

Supramolecular Architectures and Functional Assemblies

The unique electronic properties of Phenanthrene, decafluoro- (DFP), characterized by a highly electron-deficient π-system due to the presence of ten fluorine atoms, make it a valuable building block in the field of supramolecular chemistry and materials science. Its ability to form non-covalent interactions, particularly with electron-rich aromatic molecules, allows for the construction of highly ordered supramolecular architectures and functional assemblies.

Design of Advanced Functional Materials

The design of advanced functional materials leverages the principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures. In this context, DFP serves as an excellent electron-acceptor component in the formation of co-crystals and charge-transfer complexes. The primary driving force for the assembly of DFP with electron-rich aromatic hydrocarbons (arenes) is the arene-perfluoroarene interaction, a specific type of π-π stacking. This interaction arises from the complementary electrostatic potentials of the electron-deficient perfluorinated system and the electron-rich hydrocarbon.

These interactions lead to the formation of alternating stacks of donor and acceptor molecules, creating highly ordered one-dimensional crystalline structures. The electronic properties of these co-crystals can be tuned by varying the electron-donating strength of the arene partner. For instance, co-crystals of decafluoroanthracene, a related perfluorinated polycyclic aromatic hydrocarbon, with various arenes such as naphthalene, anthracene, and perylene (B46583) have been successfully grown and characterized. These studies demonstrate that the fluorescence properties of the resulting co-crystals are dependent on the nature of the interacting components, with some exhibiting weak charge-transfer coupling in the ground state and exciplex-like emission.

The ability to engineer the solid-state packing and electronic properties of these materials through the judicious selection of complementary aromatic systems opens up possibilities for their application in organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where charge transport and separation are crucial. The ordered stacking within these supramolecular assemblies can facilitate efficient charge transport pathways.

Table 1: Examples of Co-crystals Formed with Perfluorinated Aromatic Hydrocarbons

| Electron Acceptor (Perfluoroarene) | Electron Donor (Arene) | Resulting Structure | Potential Application |

| Decafluoroanthracene | Naphthalene | 1:1 Co-crystal with alternating stacks | Organic Electronics |

| Decafluoroanthracene | Anthracene | 1:1 Co-crystal with charge-transfer characteristics | Optoelectronics |

| Decafluoroanthracene | Perylene | 1:1 Co-crystal with stacked structure | Organic Semiconductors |

Supramolecular Strategies in Bioconjugation and Protein Modification (e.g., π-Clamp Mediated Cysteine Arylation)

The high reactivity of perfluoroaromatic compounds towards nucleophilic aromatic substitution (SNAr) reactions makes them valuable reagents for bioconjugation and protein modification. Specifically, the thiol group of cysteine residues in peptides and proteins can readily react with perfluoroarenes under mild conditions to form stable thioether linkages. This selective arylation of cysteine provides a powerful tool for the site-specific modification of biomolecules, enabling the introduction of probes, drugs, or other functional moieties.

A sophisticated strategy that enhances the selectivity and efficiency of this reaction is the "π-clamp" mediated cysteine conjugation. While not yet explicitly demonstrated with DFP, the principle is highly applicable. The π-clamp involves a short, genetically encodable peptide sequence containing a cysteine residue flanked by aromatic amino acids, such as phenylalanine or tryptophan. This arrangement creates a microenvironment that pre-organizes the perfluoroaromatic reagent through π-π stacking interactions, thereby accelerating the SNAr reaction with the nearby cysteine thiol. This method allows for the selective modification of a single cysteine residue even in the presence of multiple other cysteine residues within a protein.

Furthermore, this perfluoroaryl-cysteine SNAr chemistry has been successfully employed in peptide stapling. By introducing two cysteine residues into a peptide sequence, a rigid perfluoroaromatic linker can be installed to create a cyclic, or "stapled," peptide. This conformational constraint can lead to enhanced proteolytic stability, increased cell permeability, and improved binding affinity to target proteins. Given its rigid and extended aromatic system, DFP could serve as an effective stapling agent, inducing specific secondary structures in peptides.

Table 2: Key Features of Perfluoroarene-Based Bioconjugation

| Strategy | Description | Key Advantage |

| Cysteine Arylation | Reaction of a perfluoroarene with the thiol group of a cysteine residue via SNAr. | Site-specific modification of proteins under mild conditions. |

| π-Clamp Mediation | A specific peptide sequence enhances the rate and selectivity of cysteine arylation through non-covalent pre-organization. | High selectivity for a target cysteine, even in the presence of other cysteines. |

| Peptide Stapling | Use of a perfluoroaromatic molecule to cross-link two cysteine residues within a peptide, creating a cyclic structure. | Improved peptide stability, cell permeability, and biological activity. |

Precursor and Intermediate in Fluorine Chemistry Synthesis

Phenanthrene, decafluoro- serves as a valuable precursor and intermediate in the synthesis of other complex fluorinated molecules and materials. Its highly fluorinated backbone can be either preserved in the final product or strategically modified to introduce other functional groups.

The synthesis of various fluorinated polycyclic aromatic hydrocarbons (F-PAHs) can be achieved through intramolecular photocyclization reactions, such as the Mallory reaction, starting from stilbene-like precursors that can be derived from simpler perfluorinated building blocks. While direct synthetic routes starting from DFP are not extensively documented in readily available literature, its structure represents a key motif in the broader class of F-PAHs.

Furthermore, fluorinated aromatic compounds are utilized as precursors for the synthesis of fluorinated graphene. The thermal or chemical exfoliation of fluorinated graphite, or the direct fluorination of graphene, can yield materials with tailored electronic and surface properties. The use of specific fluorinated polycyclic aromatic hydrocarbons as starting materials could potentially offer a route to producing fluorinated graphene with defined regions of fluorination. For instance, the on-surface synthesis of graphene nanoribbons has been explored using fluorinated molecular precursors. In these processes, the strong C-F bonds can influence the polymerization and cyclodehydrogenation steps, sometimes leading to the cleavage of the C-F bond to form the final graphene nanoribbon structure. Decafluorophenanthrene could be envisioned as a precursor in such bottom-up approaches to creating structured fluorinated carbon nanomaterials.

The reactivity of the C-F bonds in DFP, although generally low, can be exploited under certain conditions to introduce other substituents through nucleophilic aromatic substitution, allowing for the synthesis of phenanthrene derivatives with mixed fluoro- and other functional groups, further expanding the library of available fluorinated compounds for various applications.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into decafluorophenanthrene, a fully fluorinated polycyclic aromatic hydrocarbon, has yielded significant insights into the effects of perfluorination on the chemical, physical, and electronic properties of the phenanthrene (B1679779) backbone. Key advancements have been made in its synthesis, structural characterization, and the exploration of its potential applications in materials science. Synthetic routes, primarily through Ullmann-type coupling reactions of appropriately substituted perfluorinated precursors, have been established, providing access to this highly fluorinated aromatic system.

The molecular structure of decafluorophenanthrene has been elucidated, revealing a planar aromatic core with carbon-fluorine bonds oriented perpendicular to the ring system. This high degree of fluorination imparts unique electronic characteristics, including a high electron affinity and a lower highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap compared to its non-fluorinated counterpart, phenanthrene. These electronic properties are central to its potential use in organic electronic devices.

Investigations into its supramolecular chemistry have demonstrated the formation of co-crystals with various electron-donating aromatic molecules. These studies highlight the role of non-covalent interactions, such as π-π stacking and halogen bonding, in the assembly of novel solid-state architectures with tunable electronic and photophysical properties.

Emerging Research Avenues and Unexplored Potentials

The field of perfluorinated polycyclic aromatic hydrocarbons (PPAHs), including decafluorophenanthrene, is ripe with opportunities for further exploration. One promising avenue is the development of more efficient and scalable synthetic methodologies. While current methods are effective, they often require harsh reaction conditions and may have limited substrate scope. The exploration of novel catalytic systems and synthetic strategies could lead to more accessible and versatile routes to decafluorophenanthrene and its derivatives.

The full potential of decafluorophenanthrene in materials science remains largely untapped. Its high electron affinity makes it a compelling candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) and as an electron-transporting or emissive material in organic light-emitting diodes (OLEDs). Further research into device fabrication and characterization is needed to fully assess its performance and viability in these applications. The synthesis and study of decafluorophenanthrene-containing polymers and dendrimers could also lead to new materials with unique properties for applications in areas such as gas separation, sensing, and photonics.

Furthermore, the unique photophysical properties of decafluorophenanthrene warrant more in-depth investigation. Detailed studies on its fluorescence, phosphorescence, and excited-state dynamics could reveal novel applications in areas such as organic electronics, chemical sensing, and bioimaging. The exploration of its use as a photosensitizer or in photodynamic therapy represents another intriguing, yet unexplored, research direction.

Challenges and Opportunities in the Field of Perfluorinated Polycyclic Aromatic Hydrocarbons

The study of PPAHs presents both significant challenges and exciting opportunities. A primary challenge is the often-demanding synthesis of these highly fluorinated molecules. The introduction of multiple fluorine atoms can be synthetically challenging and may require specialized reagents and techniques. Overcoming these synthetic hurdles is crucial for the broader exploration of PPAHs.

The environmental persistence and potential bioaccumulation of perfluorinated compounds are well-documented concerns. nih.gov While the focus has been primarily on perfluoroalkyl substances (PFAS), the environmental fate and potential toxicity of PPAHs like decafluorophenanthrene are largely unknown. frontiersin.org This knowledge gap presents a critical research challenge that must be addressed to ensure the responsible development and application of these materials. Understanding their environmental degradation pathways and potential biological impacts is paramount. nih.govnih.gov

Despite these challenges, the opportunities in the field of PPAHs are vast. The unique electronic and photophysical properties imparted by perfluorination offer the potential to design and create a new generation of advanced materials. The ability to fine-tune these properties through synthetic modification of the PPAH core opens up a vast chemical space for exploration. Collaborative efforts between synthetic chemists, materials scientists, physicists, and environmental scientists will be essential to unlock the full potential of these fascinating molecules while ensuring their safe and sustainable use.

Q & A

Q. What analytical techniques are recommended for quantifying decafluoro-phenanthrene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity for fluorinated compounds. For instance, HPLC-grade acetonitrile has been employed in adsorbent preparation for phenanthrene derivatives, ensuring precise separation and quantification . Standard solutions (e.g., Phenanthrene-d10) enable isotope dilution methods to improve accuracy in trace analysis .

Q. What are the key physicochemical properties influencing decafluoro-phenanthrene’s environmental persistence?

Properties include high thermal stability, hydrophobicity, and resistance to hydrolysis. These traits correlate with its persistence in sediments and bioaccumulation potential. Regulatory frameworks often target these properties to set permissible limits in environmental matrices .

Q. How can researchers conduct a systematic literature review on decafluoro-phenanthrene’s environmental occurrence?

Use CAS-number-based searches with keywords like exposure, monitoring, and contamination to filter studies. Synthesize data from authoritative databases (e.g., PubChem, ECHA) and prioritize peer-reviewed journals to avoid unreliable sources .

Q. What are the challenges in synthesizing decafluoro-phenanthrene derivatives for structural analysis?

Fluorination reactions require precise control of temperature and catalysts to avoid side products. For example, the preparation of fluorinated adsorbents involves multi-step purification to achieve high purity, as seen in studies using bis(trifluoromethane)sulfonimide lithium .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize decafluoro-phenanthrene biodegradation parameters?

RSM, particularly the Box-Behnken design (BBD), evaluates interactions between variables like pH (6.0–9.0), temperature (20–40°C), and substrate concentration (50–100 ppm). Statistical tools (e.g., Design Expert software) model nonlinear relationships, enabling prediction of optimal conditions for >85% degradation efficiency .

Q. What statistical designs resolve contradictions in decafluoro-phenanthrene toxicity studies?

Multi-factorial designs (e.g., Plackett-Burman) screen variables (e.g., nutrient ratios, microbial consortia) to identify dominant factors. Orthogonal arrays isolate confounding effects, while meta-analyses reconcile discrepancies across studies by weighting data quality and sample size .

Q. How do molecular modeling approaches predict decafluoro-phenanthrene’s environmental transport?

Diffusion-reaction models (e.g., RECOVERY software) simulate flux dynamics in sediment-water systems. Parameters like partition coefficients and diffusion rates are calibrated using experimental flux data to predict long-term release into water columns .

Q. What methodologies address gaps in decafluoro-phenanthrene’s ecotoxicological risk assessment?

Triangulate in vitro assays (e.g., microbial inhibition tests), in silico QSAR models, and field monitoring to validate toxicity thresholds. Integrate omics data (e.g., metagenomics) to assess impacts on microbial communities in contaminated sites .

Methodological Guidance

- Experimental Design : Prioritize fractional factorial designs (e.g., CCFD) for high-variable systems to reduce experimental runs while maintaining statistical power .

- Data Validation : Use isotopic labeling (e.g., Phenanthrene-d10) to distinguish analyte signals from matrix interference in complex samples .

- Ethical Compliance : Align with FINER criteria (Feasible, Novel, Ethical) when designing studies involving PFAS to ensure regulatory compliance and societal relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.